![molecular formula C13H11F3N2O2 B608702 Luvadaxistat CAS No. 1425511-32-5](/img/structure/B608702.png)
Luvadaxistat
概述
描述
卢瓦达西他,也称为 TAK-831,是一种新型、高效且选择性地抑制 D-氨基酸氧化酶的药物。该化合物已被开发用于提高脑、血浆和脑脊液中 D-丝氨酸的水平,D-丝氨酸是 N-甲基-D-天冬氨酸受体的协同激动剂。 卢瓦达西他主要被研究用于治疗与精神分裂症和弗里德里希共济失调相关的认知障碍的潜在治疗效果 .
准备方法
合成路线和反应条件
卢瓦达西他的合成涉及多个步骤,从市售的起始原料开始反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的产物收率和纯度 .
工业生产方法
卢瓦达西他的工业生产遵循类似的合成路线,但规模扩大以满足临床试验和潜在治疗用途的需求。 该过程涉及严格的质量控制措施,以确保最终产品的质量和安全性 .
化学反应分析
反应类型
卢瓦达西他经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。
还原: 可以进行还原反应以修饰分子中的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂在受控条件下使用.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的化合物 .
科学研究应用
Cognitive Impairment Associated with Schizophrenia
Luvadaxistat has been primarily evaluated for its effects on cognitive impairment associated with schizophrenia. The INTERACT study , a Phase II randomized, placebo-controlled trial, aimed to assess the efficacy and safety of this compound in patients with persistent negative symptoms of schizophrenia.
- Primary Endpoint : The study did not demonstrate a significant improvement in negative symptoms as measured by the Positive and Negative Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS) across any dosing group compared to placebo .
- Secondary Endpoints : However, significant improvements were noted in cognitive assessment scores:
The results suggest that while this compound may not effectively address negative symptoms, it holds promise for enhancing cognitive performance in schizophrenia patients.
Neurophysiological Outcomes
Further investigations into neurophysiological outcomes revealed that this compound significantly improved mismatch negativity (MMN), an event-related potential linked to auditory processing and cognitive function. The changes in MMN amplitude were statistically significant for the 50 mg dose compared to placebo .
Applications in Friedreich Ataxia
This compound has also been explored for its potential benefits in treating Friedreich ataxia, a rare genetic disorder characterized by progressive neurodegeneration and cardiomyopathy. A Phase II study evaluated its efficacy and safety:
- Study Design : Patients were randomized to receive either placebo or this compound at doses of 75 mg or 300 mg twice daily over 12 weeks.
- Primary Endpoint : The primary measure was the change from baseline on the nine-hole peg test (9-HPT), assessing manual dexterity .
- Results : The study found no statistically significant differences between the treatment groups and placebo regarding improvements in upper extremity function .
Despite being well tolerated with mild adverse events reported, this compound did not demonstrate efficacy for this condition.
Summary of Clinical Findings
Study | Condition | Primary Endpoint | Results | Secondary Endpoints | Findings |
---|---|---|---|---|---|
INTERACT | Schizophrenia | PANSS NSFS | No significant improvement | BACS | Significant improvement (p = 0.031) |
INTERACT | Schizophrenia | PANSS NSFS | No significant improvement | SCoRS | Significant improvement (p = 0.011) |
Friedreich Ataxia Study | Friedreich Ataxia | 9-HPT | No significant difference from placebo | - | Safe and well tolerated |
作用机制
卢瓦达西他通过抑制 D-氨基酸氧化酶发挥作用,D-氨基酸氧化酶是负责 D-丝氨酸氧化脱氨的酶。通过抑制这种酶,卢瓦达西他可以提高 D-丝氨酸的水平,D-丝氨酸在 N-甲基-D-天冬氨酸受体上充当协同激动剂。 这增强了这些受体的激活,从而导致突触可塑性和认知功能的改善 .
相似化合物的比较
类似化合物
D-环丝氨酸: 另一种调节 N-甲基-D-天冬氨酸受体活性的化合物,但通过不同的机制。
苯甲酸钠: 一种具有类似治疗潜力的 D-氨基酸氧化酶抑制剂。
依克替丁: 一种正在研究治疗精神分裂症认知障碍的新型化合物.
卢瓦达西他的独特性
卢瓦达西他因其对 D-氨基酸氧化酶的高效性和选择性而独一无二。 这种特异性允许针对性地调节 D-丝氨酸水平,而不影响其他途径,使其成为治疗神经精神疾病认知障碍的有希望的候选药物 .
生物活性
Luvadaxistat, also known as TAK-831 or NBI-1065844, is an investigational compound that acts as a selective inhibitor of D-amino acid oxidase (DAAO). This enzyme is responsible for the metabolism of D-serine, a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors. The modulation of NMDA receptor activity is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in cognitive deficits and negative symptoms. This article reviews the biological activity of this compound, focusing on its effects on cognition, synaptic plasticity, and clinical outcomes based on recent studies.
This compound inhibits DAAO, leading to increased levels of D-serine in the brain and peripheral tissues. This elevation enhances NMDA receptor activation, which is crucial for synaptic plasticity and cognitive functions. The following table summarizes the key aspects of this compound's mechanism:
Aspect | Detail |
---|---|
Target | D-amino acid oxidase (DAAO) |
Substrate | D-serine |
Effect | Increases D-serine levels, enhancing NMDA receptor function |
Clinical Relevance | Potential treatment for cognitive impairment in schizophrenia |
Preclinical Studies
In preclinical models, this compound has demonstrated significant efficacy in improving cognitive functions related to schizophrenia. Notably, studies have shown that chronic administration leads to enhanced synaptic plasticity as evidenced by long-term potentiation (LTP) changes. Key findings from animal studies include:
- Increased D-serine Levels : this compound administration resulted in significant increases in D-serine levels in rodent brains, plasma, and cerebrospinal fluid .
- Cognitive Improvement : In various behavioral tests, including those assessing associative learning and social interaction, this compound improved performance deficits associated with cognitive impairments .
- Synaptic Plasticity Modulation : Electrophysiological recordings indicated enhanced synaptic transmission and LTP following treatment with this compound .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in humans:
- INTERACT Study : This Phase 2 trial demonstrated statistically significant improvements in cognitive measures using the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS) with a 50 mg dose of this compound .
- ERUDITE Study : A subsequent Phase 2 trial failed to replicate the cognitive improvements seen in INTERACT due to variability in cognitive measures across subjects. However, it did assess several biomarkers related to NMDA receptor function .
Summary of Clinical Findings
Study | Dose (mg) | Cognitive Measures | Outcome |
---|---|---|---|
INTERACT | 50 | BACS, SCoRS | Statistically significant improvement |
ERUDITE | 50 & 500 | Eyeblink Conditioning (EBC), MMN | No significant effect on EBC; nominally significant MMN improvement |
Case Studies
Recent case studies have highlighted individual responses to this compound treatment:
- In one case study involving a patient with schizophrenia, treatment with this compound led to noticeable improvements in social cognition and reduced negative symptoms over an eight-day period .
- Another patient demonstrated increased D-serine levels but did not show corresponding cognitive improvements on standardized tests, underscoring the variability in patient responses .
属性
CAS 编号 |
1425511-32-5 |
---|---|
分子式 |
C13H11F3N2O2 |
分子量 |
284.23 g/mol |
IUPAC 名称 |
6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20) |
InChI 键 |
QBQMUMMSYHUDFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。